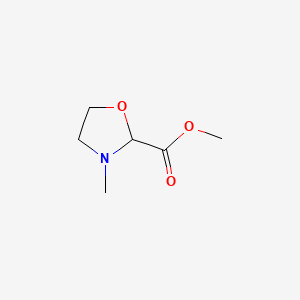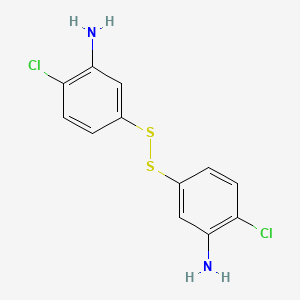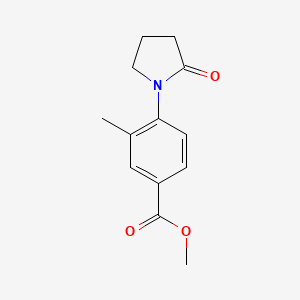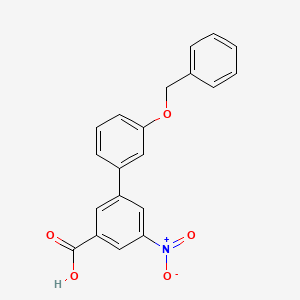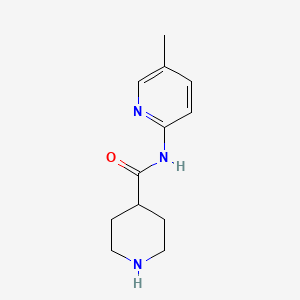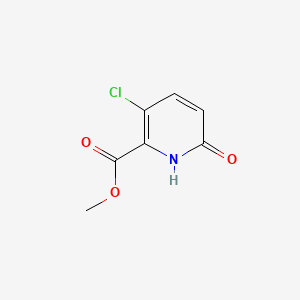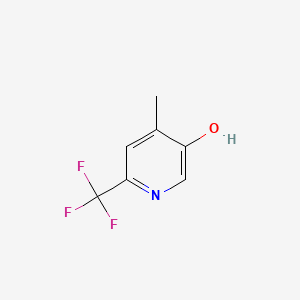
4-Methyl-6-(trifluoromethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the CAS number 1253790-72-5 . It has a molecular weight of 177.13 . The IUPAC name for this compound is 4-methyl-6-(trifluoromethyl)-3-pyridinol .
Molecular Structure Analysis
The InChI code for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol is 1S/C7H6F3NO/c1-4-2-6(7(8,9)10)11-3-5(4)12/h2-3,12H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Methyl-6-(trifluoromethyl)pyridin-3-ol is a powder . It has a molecular weight of 177.13 .Aplicaciones Científicas De Investigación
Agrochemical Industry
4-Methyl-6-(trifluoromethyl)pyridin-3-ol: is a key structural motif in active agrochemical ingredients. Its derivatives are used extensively for crop protection, playing a crucial role in the development of new pesticides . The unique combination of the trifluoromethyl group and the pyridine ring contributes to the efficacy of these compounds against a wide range of pests.
Pharmaceutical Development
This compound serves as an intermediate in pharmaceutical research, contributing to the synthesis of drugs with enhanced efficacy and stability . The trifluoromethyl group, in particular, is associated with increased biological activity and metabolic stability, making it a valuable addition to medicinal chemistry.
Veterinary Medicine
In veterinary medicine, 4-Methyl-6-(trifluoromethyl)pyridin-3-ol derivatives are incorporated into treatments for animals. These compounds help in creating medications that are more effective and have longer-lasting effects in animals, improving overall animal health care .
Synthesis of Metal-Organic Frameworks (MOFs)
Researchers utilize this compound in the synthesis of MOFs, which are highly ordered, porous structures with applications in gas storage, separation, and catalysis . The presence of the trifluoromethyl group can influence the properties of the resulting MOFs, potentially leading to novel functionalities.
Development of Fungicides, Herbicides, and Insecticides
The trifluoromethylpyridine motif is a valuable component in the search for molecules with useful biological activity. It has been successfully introduced in products used as fungicides, herbicides, and insecticides, contributing to the protection of crops from various diseases and infestations .
Chemical Synthesis Intermediates
4-Methyl-6-(trifluoromethyl)pyridin-3-ol: is also used as an intermediate in chemical syntheses, particularly in vapor-phase reactions. Its incorporation into other molecules can significantly alter their physical and chemical properties, leading to the creation of compounds with desired characteristics .
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(7(8,9)10)11-3-5(4)12/h2-3,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNYSGOFXWBQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)pyridin-3-ol | |
CAS RN |
1253790-72-5 |
Source


|
| Record name | 4-methyl-6-(trifluoromethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

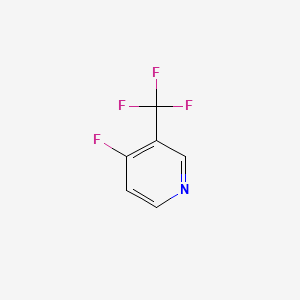

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)
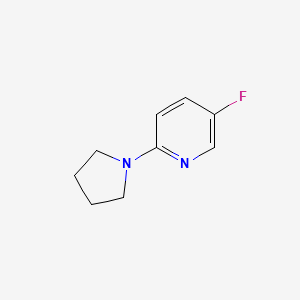

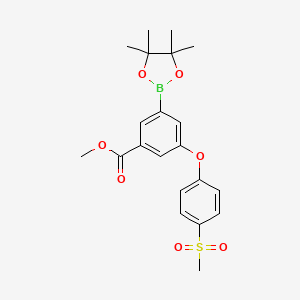
![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)
